

Application Note: ^{13}C NMR Spectral Analysis of 1-Methoxy-2-butanol

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Compound of Interest

Compound Name: 1-Methoxy-2-butanol

Cat. No.: B1294847

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Introduction

1-Methoxy-2-butanol is a key intermediate in various organic syntheses and a component in numerous industrial applications. A thorough understanding of its chemical structure is paramount for quality control, reaction monitoring, and the development of new synthetic methodologies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{13}C NMR, provides a powerful and non-destructive technique for the structural elucidation of organic molecules. This application note presents the detailed ^{13}C NMR spectral data for **1-Methoxy-2-butanol** and provides comprehensive protocols for its acquisition.

Data Presentation

The ^{13}C NMR spectrum of **1-Methoxy-2-butanol** was acquired in Chloroform-d (CDCl_3) with Tetramethylsilane (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^{13}C NMR Chemical Shift Data for **1-Methoxy-2-butanol**

| Carbon Atom | Chemical Shift (δ , ppm) | Multiplicity (from DEPT) |
|--------------------------|----------------------------------|--------------------------|
| C1 (-OCH ₃) | 59.2 | CH ₃ |
| C2 (-CH(OH)-) | 71.8 | CH |
| C3 (-CH ₂ -) | 33.8 | CH ₂ |
| C4 (-CH ₃) | 10.1 | CH ₃ |
| C5 (CH ₂ -O-) | 76.9 | CH ₂ |

Note: The assignments are based on typical chemical shift ranges and can be definitively confirmed using advanced NMR techniques such as DEPT, HSQC, and HMBC.

Experimental Protocols

Sample Preparation

A clean and dry 5 mm NMR tube is required for the analysis.

- **Sample Weighing:** Accurately weigh approximately 50-100 mg of **1-Methoxy-2-butanol**.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference to the NMR tube.
- **Dissolution:** Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
- **Transfer:** Carefully transfer the solution into the NMR tube, ensuring there are no air bubbles. The final sample height in the tube should be approximately 4-5 cm.
- **Cleaning:** Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

13C NMR Data Acquisition (Standard Proton-Decoupled)

The following parameters are a general guideline and may need to be optimized for the specific instrument used.

- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the ^{13}C probe.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C pulse sequence (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though none are present in **1-Methoxy-2-butanol**.
 - Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration.
 - Temperature: 298 K (25 °C).

DEPT-135 and DEPT-90 Data Acquisition

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the multiplicity of each carbon signal (CH , CH_2 , CH_3).

- DEPT-135 Experiment:
 - Pulse Program: Standard DEPT-135 pulse sequence.
 - Interpretation:
 - CH and CH_3 signals will appear as positive peaks.

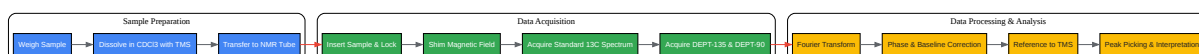
- CH₂ signals will appear as negative peaks.
- Quaternary carbons will be absent.
- DEPT-90 Experiment:
 - Pulse Program: Standard DEPT-90 pulse sequence.
 - Interpretation:
 - Only CH signals will appear as positive peaks.
 - CH₂, CH₃, and quaternary carbons will be absent.

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, an unambiguous assignment of each carbon's multiplicity can be achieved.

Data Processing

- Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
- Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Experimental Workflow



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Caption: Experimental workflow for ^{13}C NMR analysis.

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